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molecular formula C8H13NO B8359196 [1-(2-Hydroxypropyl)cyclopropyl]acetonitrile

[1-(2-Hydroxypropyl)cyclopropyl]acetonitrile

Cat. No. B8359196
M. Wt: 139.19 g/mol
InChI Key: UAUWLXBXIHHECA-UHFFFAOYSA-N
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Patent
US05604253

Procedure details

To a -5° C. solution of the aldehyde from Step 2 (3.00 g, 24.4 mmol) in 65 mL of THF was added methyl magnesium chloride (3.0M solution in THF, 9.5 mL, 29 mmol) and the reaction was stirred 2 h at 0° C. The reaction was quenched with 1M HCl and extracted with ethyl acetate. The organic extracts were washed with saturated NaHCO3 and brine and dried over MgSO4. Purification by flash chromatography (30% ethyl acetate/hexanes) provided 2.46 g of the title product.
Name
aldehyde
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][CH2:3][C:4]1([CH2:7][C:8]#[N:9])[CH2:6][CH2:5]1.[CH3:10][Mg]Cl>C1COCC1>[OH:1][CH:2]([CH3:10])[CH2:3][C:4]1([CH2:7][C:8]#[N:9])[CH2:6][CH2:5]1

Inputs

Step One
Name
aldehyde
Quantity
3 g
Type
reactant
Smiles
O=CCC1(CC1)CC#N
Name
Quantity
9.5 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (30% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CC1(CC1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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